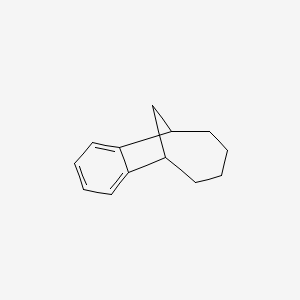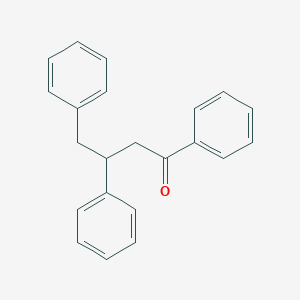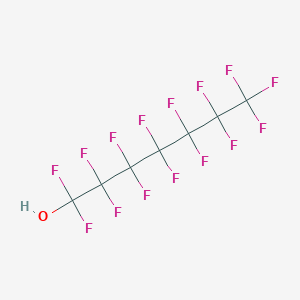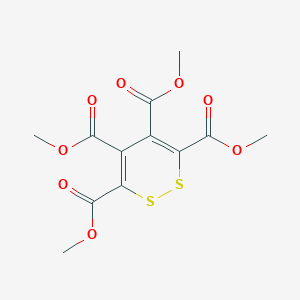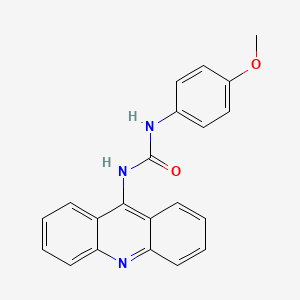
1-Acridin-9-yl-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acridin-9-yl-3-(4-methoxyphenyl)urea is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1-Acridin-9-yl-3-(4-methoxyphenyl)urea typically involves the reaction of acridine derivatives with appropriate isocyanates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-Acridin-9-yl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an intercalating agent, interacting with DNA and affecting biological processes. This property makes it a candidate for further research in genetic studies and molecular biology.
Medicine: Acridine derivatives, including this compound, have been investigated for their anticancer properties. .
Mecanismo De Acción
The mechanism of action of 1-Acridin-9-yl-3-(4-methoxyphenyl)urea involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell cycle arrest and apoptosis, making the compound a potential anticancer agent .
Comparación Con Compuestos Similares
1-Acridin-9-yl-3-(4-methoxyphenyl)urea can be compared with other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties and used as a disinfectant.
Proflavine: Another antibacterial agent with similar structural features.
Tacrine: Used in the treatment of Alzheimer’s disease due to its ability to inhibit acetylcholinesterase
Propiedades
Número CAS |
26687-11-6 |
|---|---|
Fórmula molecular |
C21H17N3O2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-acridin-9-yl-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)22-21(25)24-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3,(H2,22,23,24,25) |
Clave InChI |
UQAVJXFBFYYDFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
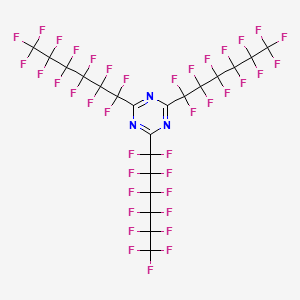
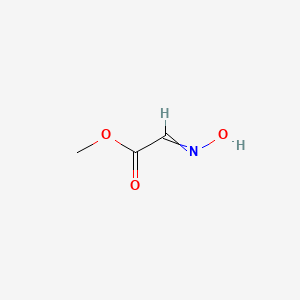
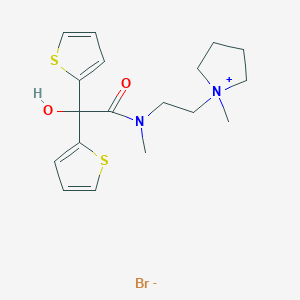
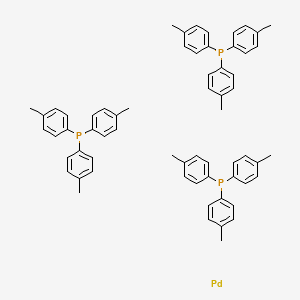
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
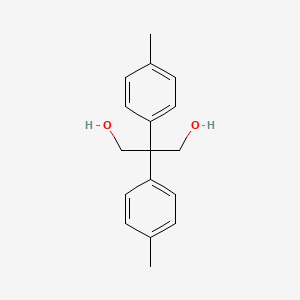
![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
